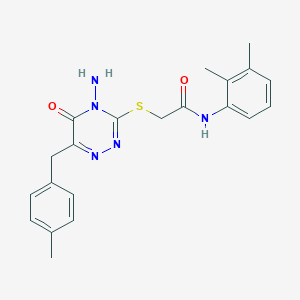

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-13-7-9-16(10-8-13)11-18-20(28)26(22)21(25-24-18)29-12-19(27)23-17-6-4-5-14(2)15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIQGPPQKDKBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C21H23N5O2S |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 886961-77-9 |

The structure features a triazine ring which is known to confer various biological activities due to its unique electronic properties and functional groups.

Antimicrobial Properties

Research indicates that compounds containing triazine rings often exhibit notable antimicrobial activity. The specific compound has shown promise against several pathogens:

- Antibacterial Activity : In vitro studies have demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of cell wall synthesis and interference with metabolic pathways.

- Antifungal Activity : Preliminary tests suggest that this compound may inhibit the growth of certain fungal strains, potentially through similar mechanisms as its antibacterial activity.

- Antiparasitic Activity : Given the structural similarities with other triazine derivatives, it is plausible that this compound could exhibit activity against protozoan parasites such as Leishmania and Trypanosoma, as seen with other compounds in this class .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on human cancer cell lines. The results indicate that:

- The compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells.

- Mechanistic studies suggest apoptosis induction through mitochondrial pathways, leading to cell death in treated cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the triazine core and evaluated their antimicrobial properties. The results indicated that modifications to the side chains significantly affected the activity against Staphylococcus aureus and Escherichia coli. The best-performing derivative was structurally similar to our compound, highlighting its potential for further development .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of this class of compounds revealed that the target compound induced apoptosis in breast cancer cells via ROS (reactive oxygen species) generation. This was supported by flow cytometry analysis demonstrating increased early apoptotic cell populations upon treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification Type | Effect on Activity |

|---|---|

| Aromatic Substituents | Altered binding affinity to targets |

| Alkyl Chain Length | Influences lipophilicity and membrane permeability |

| Functional Group Variations | Affects solubility and reactivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Hypothetical Property Comparison

*Molecular weights calculated from structural formulas.

†logP values estimated using fragment-based methods (e.g., Moriguchi method).

Key Observations:

Steric and Electronic Effects :

- The target compound ’s 4-methylbenzyl group introduces greater steric bulk compared to the methyl substituent in analogs 1 and 2. This may reduce solubility in polar solvents but enhance membrane permeability .

- The 2,3-dimethylphenyl group (target) vs. 2,4-dimethylphenyl (analog 1) alters electronic distribution and crystal packing. Ortho-substituents in the target compound could hinder rotational freedom, affecting solid-state interactions .

Hydrogen Bonding: All compounds share a triazinone core with hydrogen-bond donors (NH₂) and acceptors (C=O, triazine N).

Lipophilicity :

- The 4-isopropylphenyl group in analog 2 increases logP compared to dimethylphenyl analogs, suggesting higher hydrophobicity. The target compound’s logP (~3.5) is intermediate, balancing lipophilicity and solubility .

Research Findings and Methodological Context

- Crystallography : Structural validation tools like SHELX and methods described by Spek are critical for resolving subtle differences in substituent arrangements. For example, analog 1’s 2,4-dimethylphenyl group may adopt a planar conformation, whereas the target’s 2,3-dimethylphenyl group could induce torsional strain.

- Hydrogen-Bond Patterns: Bernstein et al. demonstrated that triazinone derivatives often form dimeric hydrogen-bond motifs (e.g., R₂²(8) graphs). The target compound’s bulky substituents may limit such interactions, reducing crystallinity compared to analog 1.

Q & A

Q. What are the recommended synthetic routes and critical characterization techniques for this compound?

Methodological Answer: The synthesis typically involves sequential functionalization of the 1,2,4-triazin-3-yl core. Key steps include:

- Thioether formation: Reacting a triazinone intermediate with a thiol-containing acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Use crystallization (ethanol/water mixtures) or column chromatography for isolation . Characterization:

- Monitor reactions via TLC (silica gel, UV visualization) .

- Confirm structure using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹) .

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs (e.g., thiazole/triazine-containing compounds with reported antimicrobial or anticancer activity):

- In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Enzyme inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorometric assays .

- Controls: Include solvent-only controls and structurally related inactive analogs to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:

- Orthogonal validation: Replicate results using alternative assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .

- Solubility/purity checks: Re-characterize compound batches via LC-MS to exclude degradation artifacts .

- Mechanistic studies: Perform RNA-seq or proteomics to identify differentially expressed pathways in responsive vs. non-responsive models .

Q. What computational strategies effectively predict reactivity or bioactivity?

Methodological Answer:

- Reactivity prediction: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, guided by ICReDD’s workflow combining computation and experimental feedback .

- Bioactivity modeling: Apply QSAR with descriptors like LogP, H-bond acceptors, and topological polar surface area. Validate via molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) .

Q. How can statistical design of experiments (DoE) optimize synthesis yield?

Methodological Answer:

- Factor screening: Use a Plackett-Burman design to identify critical variables (e.g., solvent polarity, temperature, catalyst loading) .

- Response surface methodology (RSM): Apply a central composite design to model non-linear relationships and predict optimal conditions (e.g., 60°C, DMF, 1.2 eq. K₂CO₃) .

- Validation: Confirm predicted yields (±5% error margin) in triplicate runs .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Scaffold diversification: Synthesize derivatives with variations in the triazine core (e.g., substituents at C4 or C6) and acetamide side chain .

- Pharmacophore mapping: Overlay active/inactive analogs using Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic features .

- Cluster analysis: Group compounds by bioactivity profiles (e.g., PCA on IC₅₀ values) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.